molecular formula C5H7F3N2O B6247867 rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans CAS No. 2648870-21-5

rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans

Cat. No. B6247867
CAS RN: 2648870-21-5
M. Wt: 168.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans (Rac-OH-CF3) is a synthetic small molecule that has been used in scientific research for a variety of applications. Rac-OH-CF3 has been found to interact with multiple proteins and enzymes, and has been used to study metabolic pathways, protein-protein interactions, and protein-ligand interactions. Rac-OH-CF3 has also been used in cell culture studies, and has been used in the laboratory to study a range of biochemical and physiological effects.

Mechanism of Action

Rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans has been found to interact with multiple proteins and enzymes. This compound has been found to interact with the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of drugs. This compound has also been found to interact with the enzyme NADPH-cytochrome c reductase, which is involved in the electron transport chain. In addition, this compound has been found to interact with the enzyme glyceraldehyde-3-phosphate dehydrogenase, which is involved in glycolysis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of CYP2B6, leading to decreased drug metabolism. This compound has also been found to increase the activity of NADPH-cytochrome c reductase, leading to increased electron transport. This compound has also been found to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase, leading to decreased glycolysis.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans has several advantages for use in laboratory experiments. It is easily synthesized and can be purified by column chromatography. This compound is also stable at room temperature and can be stored for extended periods of time. This compound is also non-toxic and can be used in cell culture studies. The main limitation of this compound is that it is not water soluble, so it must be used in an organic solvent.

Future Directions

Rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans has potential applications in drug discovery and development, as it has been found to interact with multiple proteins and enzymes. This compound could be used to study the effects of drugs on cell viability and gene expression. This compound could also be used to study the effects of oxidative stress on cell viability and gene expression. This compound could be used to study the effects of metabolic pathways on cell viability and gene expression. This compound could also be used to study protein-protein interactions and protein-ligand interactions. Finally, this compound could be used to study the effects of small molecule inhibitors on cell viability and gene expression.

Synthesis Methods

Rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans is synthesized through the reaction of rac-1,2-dihydroxycyclopropane-1-carboxylic acid and trifluoromethyl isocyanate. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), and is carried out in anhydrous acetonitrile at room temperature. The reaction is then quenched with aqueous sodium hydroxide, and the product is purified by column chromatography.

Scientific Research Applications

Rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans has been used in scientific research for a variety of applications. It has been used to study metabolic pathways, protein-protein interactions, and protein-ligand interactions. This compound has also been used in cell culture studies to study the effects of drugs on cell viability and gene expression. This compound has also been used to study the effects of oxidative stress on cell viability and gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans involves the reaction of a cyclopropane derivative with an amine and subsequent oxidation to form the desired product.", "Starting Materials": [ "Cyclopropane-1,2-dicarboxylic acid", "Trifluoromethylamine", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of cyclopropane-1,2-dicarboxylic acid to cyclopropane-1-carboxylic acid by refluxing with sodium hydroxide in methanol.", "Step 2: Reaction of cyclopropane-1-carboxylic acid with trifluoromethylamine in the presence of sodium hydroxide to form rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxamide.", "Step 3: Oxidation of rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxamide with hydrogen peroxide in water to form rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans." ] }

CAS RN

2648870-21-5

Molecular Formula

C5H7F3N2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.